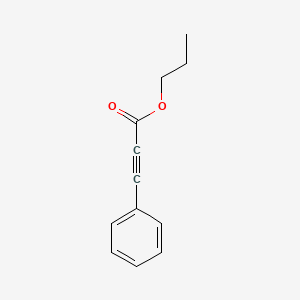
Propyl 3-phenylprop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C12H12O2. It is also known by other names such as phenyl-propiolic acid propyl ester and phenyl-propiolsaeure-propylester . This compound is characterized by its unique structure, which includes a propyl ester group attached to a phenylpropynoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-phenylprop-2-ynoate can be synthesized through various methods. One common synthetic route involves the esterification of phenylpropiolic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propynoate group to a double or single bond, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylpropiolic acid or phenylacetone.
Reduction: Phenylpropanoic acid or phenylpropane.
Substitution: Propyl amide derivatives.
Scientific Research Applications
Propyl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Propyl 3-phenylprop-2-ynoate can be compared with other similar compounds such as:
Phenylpropiolic acid: Lacks the propyl ester group, making it less lipophilic.
Phenylpropanoic acid: Contains a saturated propanoic acid group instead of the propynoate group.
Phenylpropane: A fully saturated hydrocarbon without any functional groups.
The uniqueness of this compound lies in its propyl ester group and the presence of a triple bond, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
80220-92-4 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
propyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-7H,2,10H2,1H3 |
InChI Key |
WHLWKCVKBYBBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















